molecular formula C15H13Cl2NO2 B195523 Diclofenac Methyl Ester CAS No. 15307-78-5

Diclofenac Methyl Ester

Cat. No.: B195523
CAS No.: 15307-78-5
M. Wt: 310.2 g/mol
InChI Key: VETACGBDFVVKGZ-UHFFFAOYSA-N
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Description

Diclofenac methyl ester is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac itself is known for its analgesic, anti-inflammatory, and antipyretic properties. The methyl ester form is often used in research and industrial applications due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Diclofenac Methyl Ester, like its parent compound Diclofenac, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

This compound inhibits the activity of COX-1 and COX-2, disrupting the synthesis of prostaglandins . This inhibition results in reduced inflammation and pain signaling . Additionally, it has been found that this compound can interact with cell membranes, affecting their physicochemical properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, the production of prostaglandins is reduced, leading to decreased inflammation and pain signaling .

Pharmacokinetics

It is known that diclofenac, the parent compound, is over 997% bound to serum proteins, primarily albumin . It undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine .

Result of Action

The primary molecular effect of this compound is the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain signaling . On a cellular level, it has been found that this compound can bind to lipid membranes, potentially affecting their properties .

Action Environment

Environmental factors can influence the action of this compound. For example, it has been shown that factors such as hydrogen and electron donors, remediation medium, immobilisation vehicle, and pH can influence the catalytic activity of Diclofenac during bioremediation . Additionally, the presence of this compound in surface waters due to its release from wastewater treatment plants is a significant environmental concern .

Biochemical Analysis

Biochemical Properties

Diclofenac Methyl Ester interacts with various biomolecules in biochemical reactions. In aquatic organisms, Diclofenac is transformed into this compound through biotransformation processes . The transformation of Diclofenac to its methyl ester derivative was explored in crude invertebrate extracts spiked with an S-adenosylmethionine cofactor, revealing possible catalysis by an S-adenosylmethionine-dependent carboxylic acid methyltransferase .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It has been observed that this compound has a higher acute toxicity than Diclofenac in aquatic organisms, which correlates well with its increased bioconcentration potential . This suggests that this compound may have a substantial impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Diclofenac, the parent compound, works by inhibiting the activity of the enzyme cyclooxygenase (COX) to disrupt prostaglandin synthesis . The transformation of Diclofenac to this compound may alter its interactions with biomolecules, potentially affecting enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in aquatic organisms, the ratios of biotransformation products to the parent compound were observed after 24 hours of exposure . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary over time in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in aquatic organisms, the bioconcentration factors (BCFs) of this compound were significantly higher than those of Diclofenac, representing a 25- to 110-fold increase . This suggests that at higher doses, this compound may have toxic or adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, the transformation of Diclofenac to this compound in aquatic organisms involves an S-adenosylmethionine-dependent carboxylic acid methyltransferase . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Given its higher bioconcentration potential compared to Diclofenac, it is likely that this compound interacts with transporters or binding proteins, affecting its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diclofenac methyl ester typically involves the esterification of diclofenac acid. One common method includes dissolving diclofenac acid in methanol and adding sulfuric acid as a catalyst. The mixture is then heated under reflux for a short period, usually around 15 minutes .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Diclofenac methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols.

Scientific Research Applications

Diclofenac methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: Researchers use it to investigate the metabolic pathways of diclofenac and its derivatives.

    Medicine: It serves as a reference compound in pharmacokinetic studies to understand the behavior of diclofenac in the body.

    Industry: this compound is used in the development of new pharmaceuticals and in the synthesis of more complex molecules.

Comparison with Similar Compounds

    Diclofenac: The parent compound, widely used as an NSAID.

    Ibuprofen: Another common NSAID with similar anti-inflammatory properties.

    Naproxen: Known for its longer duration of action compared to diclofenac.

Uniqueness: Diclofenac methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound. This makes it valuable in synthetic chemistry and industrial applications. Additionally, its methyl ester form can influence its pharmacokinetic properties, potentially offering different therapeutic benefits.

Properties

IUPAC Name

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETACGBDFVVKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333888
Record name Diclofenac, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15307-78-5
Record name Diclofenac methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15307-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl diclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFENAC METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?

A1: While the provided research [] states that this compound demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.

Q2: How does this compound impact aquatic organisms, and what is the significance of its biotransformation?

A2: Research indicates that this compound can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with this compound being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []

Q3: What are the implications of the discovery that Diclofenac can be methylated into this compound in various biological systems?

A3: The identification of this compound as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.

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